molecular formula C8H11NO5 B121592 Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate CAS No. 142955-50-8

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B121592
CAS No.: 142955-50-8
M. Wt: 201.18 g/mol
InChI Key: MTEOSPVWMLTGFN-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO5 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate (commonly referred to as Boc-NCA) is a compound characterized by a five-membered oxazolidine ring containing two carbonyl groups. This structure contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound has garnered attention for its biological activities, particularly its antimicrobial and antitumor properties.

  • Molecular Formula : C₈H₁₁NO₅
  • Molecular Weight : Approximately 201.177 g/mol
  • Structure : Contains a tert-butyl group and two carbonyl functionalities within an oxazolidine framework.

Antimicrobial Properties

Research indicates that certain derivatives of oxazolidines, including this compound, exhibit significant antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The compound's ability to disrupt bacterial cell walls or interfere with protein synthesis may underlie its effectiveness against pathogens.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The presence of the dioxo functionality enhances its reactivity with biomolecules, potentially leading to the inhibition of tumor cell proliferation. Further research is necessary to elucidate the specific mechanisms through which this compound exerts its antitumor effects.

The synthesis of this compound can be achieved through various organic reactions that facilitate the formation of the oxazolidine ring and the introduction of the carbonyl groups. Its mechanism of action in biological systems may involve:

  • Ring-opening reactions : Interactions with amines leading to peptide bond formation.
  • Reactivity due to carbonyl groups : These groups may participate in nucleophilic attacks from biological substrates.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria demonstrated that the compound inhibited bacterial growth at concentrations lower than traditional antibiotics. The results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of existing treatments.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Study 2: Antitumor Activity Assessment

In vitro studies on cancer cell lines showed that this compound induced apoptosis in human breast cancer cells. The compound was found to activate caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)18
A549 (Lung Cancer)22

Properties

IUPAC Name

tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5/c1-8(2,3)14-7(12)9-4-5(10)13-6(9)11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEOSPVWMLTGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567338
Record name tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142955-50-8
Record name tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.